Boc-Nme-Val-Val-Dil-Dap-OH
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Overview
Description
Boc-Nme-Val-Val-Dil-Dap-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in targeted cancer therapy, as they connect the cytotoxic drug to the antibody, ensuring the drug is delivered specifically to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Nme-Val-Val-Dil-Dap-OH involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group, while the peptide bonds are formed using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final product is obtained after deprotection and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-Nme-Val-Val-Dil-Dap-OH undergoes various chemical reactions, including:
Cleavage Reactions: The linker is cleavable, meaning it can be broken down under specific conditions, such as acidic or enzymatic environments
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Cleavage Reactions: Acidic conditions (e.g., trifluoroacetic acid) or enzymatic conditions (e.g., proteases) are commonly used
Substitution Reactions: Reagents like HBTU or EDC are used for coupling reactions
Major Products Formed
The major products formed from these reactions include the cleaved linker and the attached cytotoxic drug, which is then free to exert its therapeutic effects .
Scientific Research Applications
Boc-Nme-Val-Val-Dil-Dap-OH is primarily used in the synthesis of ADCs, which are a class of targeted cancer therapies. These conjugates combine the specificity of antibodies with the potency of cytotoxic drugs, allowing for targeted delivery to cancer cells while minimizing damage to healthy cells . The compound is also used in research to study the mechanisms of drug delivery and the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of Boc-Nme-Val-Val-Dil-Dap-OH involves its role as a cleavable linker in ADCs. Once the ADC binds to the target cancer cell, the linker is cleaved, releasing the cytotoxic drug into the cell. This targeted delivery ensures that the drug exerts its effects specifically on cancer cells, reducing off-target effects and improving therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Dil-Dap-OH: Another cleavable linker used in ADC synthesis
DBCO-PEG4-Val-Cit-PAB-MMAF: A different type of linker used in ADCs.
Uniqueness
Boc-Nme-Val-Val-Dil-Dap-OH is unique due to its specific cleavage properties and its ability to form stable conjugates with antibodies and cytotoxic drugs. This makes it particularly effective in targeted cancer therapies .
Properties
Molecular Formula |
C35H64N4O9 |
---|---|
Molecular Weight |
684.9 g/mol |
IUPAC Name |
(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C35H64N4O9/c1-15-22(6)29(25(46-13)19-26(40)39-18-16-17-24(39)30(47-14)23(7)33(43)44)37(11)32(42)27(20(2)3)36-31(41)28(21(4)5)38(12)34(45)48-35(8,9)10/h20-25,27-30H,15-19H2,1-14H3,(H,36,41)(H,43,44)/t22-,23+,24-,25+,27-,28-,29?,30+/m0/s1 |
InChI Key |
VBLMLZLMVRYBOT-YPUIAEIVSA-N |
Isomeric SMILES |
CC[C@H](C)C([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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